molecular formula C19H22N6O2 B2930567 (5-甲基异恶唑-3-基)(4-(7,8,9,10-四氢吡嗪并[1,2-b]吲唑-1-基)哌嗪-1-基)甲苯酮 CAS No. 2034445-36-6

(5-甲基异恶唑-3-基)(4-(7,8,9,10-四氢吡嗪并[1,2-b]吲唑-1-基)哌嗪-1-基)甲苯酮

货号 B2930567
CAS 编号: 2034445-36-6
分子量: 366.425
InChI 键: LLJNNXMJLUYQMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a 5-methylisoxazole, a piperazine, and a tetrahydropyrazino[1,2-b]indazole. These groups are common in many biologically active compounds and could potentially impart interesting properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the individual rings followed by their connection via the methanone group. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The presence of multiple rings in the compound suggests that it could exhibit interesting structural properties. For example, the isoxazole ring could participate in hydrogen bonding, while the piperazine and indazole rings could contribute to the overall conformation and flexibility of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the isoxazole ring could be opened under acidic or basic conditions, while the piperazine ring could be alkylated or acylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the isoxazole ring could increase its polarity, while the piperazine and indazole rings could enhance its lipophilicity .

科学研究应用

抗菌和抗真菌剂

  • 类似于所要求化合物的 novel 吡唑和异恶唑衍生物已显示出有希望的抗菌和抗真菌活性。这些化合物已针对各种细菌(如金黄色葡萄球菌、大肠杆菌)和真菌(如白色念珠菌)进行了测试,在这些领域表现出良好的活性 (Sanjeeva 等人,2022)

抗癌和抗菌剂

  • 与所讨论化合物相关的异恶唑和异噻唑衍生物已被研究其与抗肿瘤药物的协同作用。这些化合物与替莫唑胺(一种用于脑肿瘤化疗的药物)联合使用时显示出协同作用 (Kletskov 等人,2018)

分子相互作用研究

  • 对类似化合物 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-羧酰胺(CB1 大麻素受体的拮抗剂)的研究涉及分子相互作用分析。此类研究对于理解受体-配体相互作用至关重要,而受体-配体相互作用是药物开发的关键 (Shim 等人,2002)

合成和表征

  • 与所要求化合物相关的 novel 化合物的合成和表征,例如 4-吲唑基-1,3,4-三取代吡唑衍生物,极大地促进了潜在药物应用的化学库的扩展 (Hote & Lokhande,2014)

逆激动剂活性

  • 一些与所要求分子密切相关的化合物已被证明在特定受体(例如人大麻素 CB1 受体)上充当逆激动剂。这种活性对于了解受体活性的调节至关重要,而受体活性的调节对于治疗目的至关重要 (Landsman 等人,1997)

作用机制

The mechanism of action of the compound would depend on its biological target. Given the presence of the isoxazole, piperazine, and indazole rings, it could potentially interact with a variety of enzymes or receptors .

安全和危害

The safety and hazards associated with the compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

未来方向

Given the interesting structure of the compound, it could be a valuable target for future research. Potential areas of study could include exploring its synthetic routes, investigating its physical and chemical properties, and evaluating its biological activity .

属性

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-12-16(22-27-13)19(26)24-10-8-23(9-11-24)18-17-14-4-2-3-5-15(14)21-25(17)7-6-20-18/h6-7,12H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJNNXMJLUYQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。